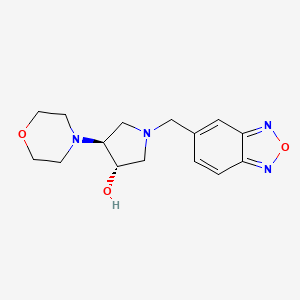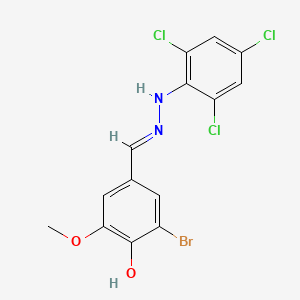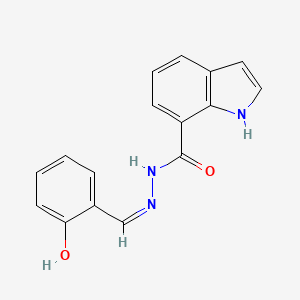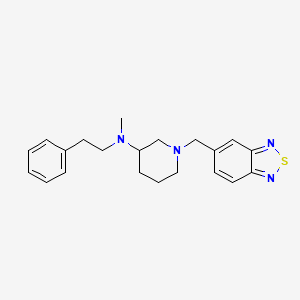![molecular formula C21H22N2O3 B6024187 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as DAPI, is a fluorescent stain that is commonly used in scientific research. This compound is known for its ability to bind to DNA and is used to visualize the nucleus in a variety of cell types.
作用机制
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione binds to the minor groove of DNA and has a preference for AT-rich regions. This binding results in a fluorescence emission that can be detected by a fluorescence microscope or flow cytometer. This compound is a non-specific DNA stain and can be used to stain both live and fixed cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is a non-toxic compound and does not interfere with cellular processes.
实验室实验的优点和局限性
One of the advantages of using 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is its ability to stain live cells. This allows for the visualization of dynamic cellular processes in real-time. Additionally, this compound is a relatively inexpensive compound and is widely available. However, one of the limitations of using this compound is its non-specific binding to DNA. This can result in background staining and can make it difficult to distinguish between different cell types.
未来方向
There are several future directions for the use of 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in scientific research. One area of interest is the development of new fluorescent dyes that can be used to stain specific cell types. Additionally, there is a need for the development of new imaging techniques that can be used to visualize cellular processes in real-time. Finally, there is a need for the development of new assays that can be used to study the effects of this compound on cellular processes.
合成方法
The synthesis of 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 4-methoxyphenyl-2,4-dihydroxybutanoic acid. This intermediate is then reacted with diethylamine to form the final product, this compound. The synthesis of this compound is relatively easy and can be performed in a laboratory setting.
科学研究应用
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is commonly used in scientific research as a fluorescent stain to visualize the nucleus in a variety of cell types. This compound is used in a variety of techniques, including fluorescence microscopy, flow cytometry, and DNA staining assays. This compound is commonly used to study cell division, apoptosis, and DNA damage.
属性
IUPAC Name |
(4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-22(5-2)14-19-17-8-6-7-9-18(17)20(24)23(21(19)25)15-10-12-16(26-3)13-11-15/h6-14H,4-5H2,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMALKYOTZPQWTM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)

![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)

![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)
![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)-2-propanol](/img/structure/B6024220.png)